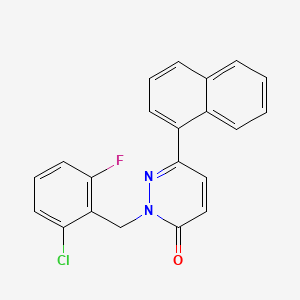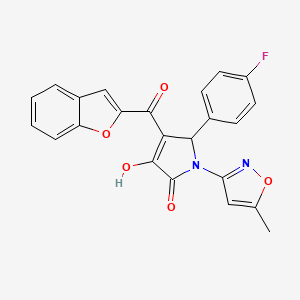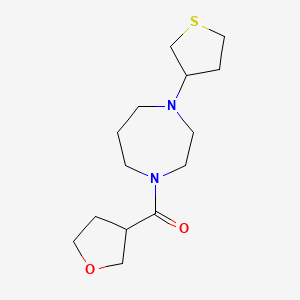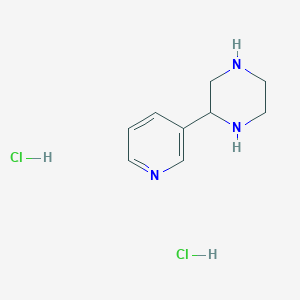![molecular formula C20H18F2N2O2 B2927400 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide CAS No. 899983-13-2](/img/structure/B2927400.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide” is a chemical compound with the molecular formula C17H20N2O2 . It has a molecular weight of 284.35 g/mol . The compound is also known by its synonyms, which include 941960-40-3, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide, and F2769-0090 .
Molecular Structure Analysis
The compound’s IUPAC name is "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide" . Its InChI code is "InChI=1S/C17H20N2O2/c20-16(11-3-4-11)18-14-7-8-15-13(10-14)2-1-9-19(15)17(21)12-5-6-12/h7-8,10-12H,1-6,9H2,(H,18,20)" . The Canonical SMILES representation is "C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4CC4" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.35 g/mol . It has a computed XLogP3-AA value of 1.8 , indicating its lipophilicity. The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 284.152477885 g/mol . The topological polar surface area is 49.4 Ų , and it has a heavy atom count of 21 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Organic synthesis and chemical reactions involving cyclopropane and quinoline derivatives have been a subject of extensive research. The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process highlights the versatility of these compounds in constructing complex molecular architectures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). Additionally, the Yb(OTf)3-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes for the synthesis of polysubstituted quinolines further demonstrates the potential for creating diverse heterocyclic compounds with significant chemical properties (Wan, Wang, Wu, Gan, & Wang, 2021).
Pharmacological Applications
Research into the psycho- and neurotropic profiling of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo has uncovered substances with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating potential applications in developing new psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017). This research underlines the therapeutic potential of quinoline derivatives in addressing various neurological and psychological conditions.
Photodynamic Therapy (PDT)
The exploration of Re(I) organometallic compounds, including N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives, in photodynamic therapy (PDT) for cancer treatment has shown promising results. These compounds have demonstrated excellent singlet oxygen generation capabilities in a lipophilic environment, highlighting their potential as PDT photosensitizers. The conjugation of these compounds with peptides has shown enhanced cellular uptake and specificity, increasing their cytotoxicity upon light irradiation and indicating their suitability for targeted cancer therapy (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-15-4-1-5-16(22)18(15)19(25)23-14-8-9-17-13(11-14)3-2-10-24(17)20(26)12-6-7-12/h1,4-5,8-9,11-12H,2-3,6-7,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNALYKUGTICEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)
![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)



![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)
![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)